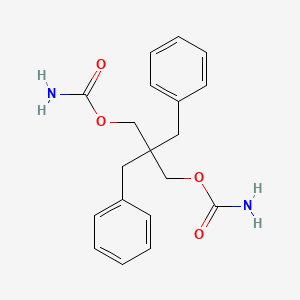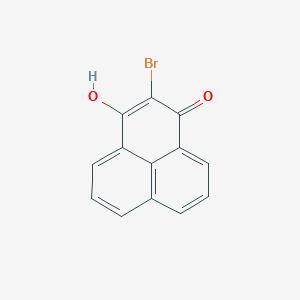
2-Bromo-3-hydroxy-1H-phenalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxy-1H-phenalen-1-one is an organic compound that belongs to the phenalenone family This compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position on the phenalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-1H-phenalen-1-one typically involves the bromination of 3-hydroxy-1H-phenalen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-hydroxy-1H-phenalen-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-3-oxo-1H-phenalen-1-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenalenones, depending on the nucleophile used.
Oxidation Reactions: The major product is 2-bromo-3-oxo-1H-phenalen-1-one.
Reduction Reactions: Products include reduced forms of the original compound, such as 2-bromo-3-hydroxy-1H-phenalen-1-ol.
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxy-1H-phenalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxy-1H-phenalen-1-one depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atom and hydroxyl group play crucial roles in these interactions, facilitating binding to the target molecules and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1H-phenalen-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1H-phenalen-1-one: Lacks the hydroxyl group, which reduces its potential for hydrogen bonding and other interactions.
2-Hydroxy-1H-phenalen-1-one:
Uniqueness
2-Bromo-3-hydroxy-1H-phenalen-1-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
18931-09-4 |
|---|---|
Fórmula molecular |
C13H7BrO2 |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxyphenalen-1-one |
InChI |
InChI=1S/C13H7BrO2/c14-11-12(15)8-5-1-3-7-4-2-6-9(10(7)8)13(11)16/h1-6,15H |
Clave InChI |
HVZGTGBWFLKROJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=C(C(=O)C3=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


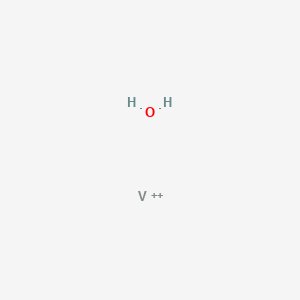
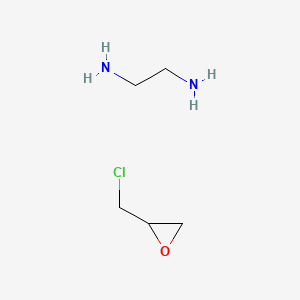
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
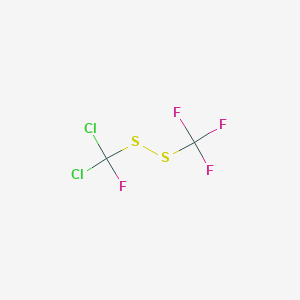

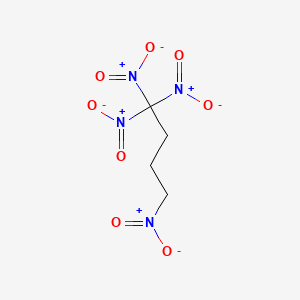
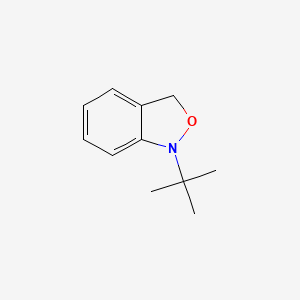
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
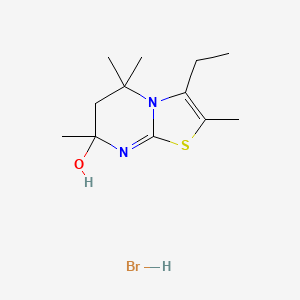
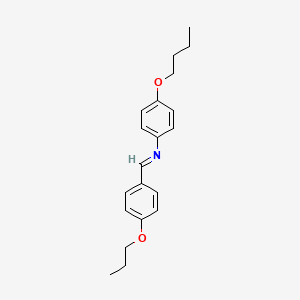

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
